REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9](O)=[O:10]>C(Cl)(Cl)Cl>[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([Cl:3])=[O:10]
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Name
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|
Quantity
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8.2 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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18.5 g
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Type
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reactant
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Smiles
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IC=1C=C(C(=O)O)C=CC1C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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61 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo and excess thionyl chloride
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Type
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CUSTOM
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Details
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removed
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Type
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CUSTOM
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Details
|
by azeotroping with toluene (3×30 ml)
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Name
|
|
Type
|
product
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Smiles
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IC=1C=C(C(=O)Cl)C=CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |